molecular formula C10H14ClN3O2 B1487609 4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one CAS No. 2092372-80-8

4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one

Cat. No. B1487609
M. Wt: 243.69 g/mol
InChI Key: RLYYLYHOZMCIFI-UHFFFAOYSA-N
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Description

4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one (4-Cl-5-HPPMP) is a novel pyridazinone derivative. It has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery and development, and biochemistry.

Scientific Research Applications

Synthesis of Potential Anticancer Agents

4-Chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one and its derivatives have been explored in the synthesis of potential anticancer agents. In one study, derivatives were synthesized and assessed for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating a potential application in cancer research and therapy (Temple et al., 1983).

Structural and Vibrational Spectroscopic Analysis

The compound has been involved in studies focusing on its structural and molecular properties. For instance, the synthesis, crystal, and molecular structure, along with vibrational spectroscopic and density functional theory (DFT) studies, have been conducted. These studies provide insights into the molecular interactions and potential applications in various fields, such as material science or pharmaceutical development (Wu et al., 2022).

Free Radical Chlorination Studies

Research on free radical chlorination has utilized derivatives of 4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one. These studies are significant for understanding chemical reactions involving chlorination, which is crucial in organic synthesis and industrial processes (Rubina et al., 1989).

Spiropiperidines Synthesis and Evaluation

The synthesis of spiropiperidines using derivatives of this compound has been reported, with an emphasis on evaluating their antihypertensive activity. This demonstrates the compound’s utility in the development of new pharmaceutical agents targeting cardiovascular diseases (Takai et al., 1985).

Novel Adrenoceptor Antagonists

The compound has also been used in synthesizing novel adrenoceptor antagonists with a tricyclic pyrrolodipyridazine skeleton. These antagonists have shown high potency in binding studies towards alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes, indicating their potential in treating related disorders (Barlocco et al., 1999).

properties

IUPAC Name

4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-13-10(16)9(11)8(5-12-13)14-4-2-3-7(15)6-14/h5,7,15H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYYLYHOZMCIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)N2CCCC(C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-(3-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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